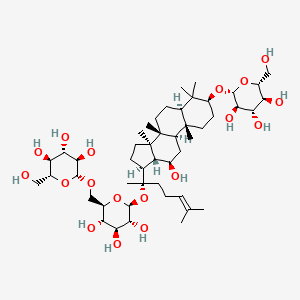

Gypenoside XVII

Descripción general

Descripción

Mecanismo De Acción

La Gynosaponin S ejerce sus efectos a través de múltiples objetivos y vías moleculares. Puede activar los receptores de estrógeno, lo que puede contribuir a sus efectos fitoestrogénicos . Además, modula varias vías de señalización involucradas en la inflamación, el estrés oxidativo y la proliferación celular .

Análisis Bioquímico

Biochemical Properties

Gypenoside XVII plays a crucial role in biochemical reactions, particularly in the context of anti-inflammatory and neuroprotective activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is produced via the enzymatic transformation of ginsenoside Rb1 by β-glucosidase, which hydrolyzes the outer glucose moiety linked to the C-3 position in ginsenoside Rb1 . This interaction highlights the importance of β-glucosidase in the biotransformation process. Additionally, this compound has been shown to inhibit the generation of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, indicating its interaction with inflammatory mediators .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to protect against cerebral ischemia/reperfusion injury by regulating mitochondrial autophagy through the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways . This regulation helps maintain mitochondrial function and cellular homeostasis. Furthermore, this compound has demonstrated neuroprotective effects by reducing synaptic glutamate release and protecting against excitotoxic injury in rat cortical nerve terminals . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It has been shown to inhibit the activation of the complement C3a receptor and the downstream STAT3 signaling pathway, thereby reducing the expression of pro-inflammatory cytokines . Additionally, this compound regulates mitochondrial autophagy by activating the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways . These interactions highlight the compound’s ability to modulate enzyme activity, gene expression, and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy in both in vitro and in vivo models. For example, in a rat model of cerebral ischemia/reperfusion injury, this compound significantly improved mitochondrial metabolic functions and suppressed cerebral ischemic injury over time . These findings indicate that this compound has long-term effects on cellular function and remains stable under experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study investigating its antidepressant-like effects, this compound was administered to mice at various doses (1, 2.5, 5, and 10 mg/kg). The results showed that this compound significantly attenuated depression-like behaviors and alleviated acute stress-induced hyperactivity of serum corticosterone levels . Additionally, higher doses of this compound were found to enhance its neuroprotective effects, although potential toxic or adverse effects at very high doses were not extensively reported.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biotransformation from ginsenoside Rb1. The metabolic pathway involves the conversion of ginsenoside Rb1 to this compound via the action of β-glucosidase . This pathway highlights the role of specific enzymes in the metabolism of this compound. Additionally, this compound has been shown to influence metabolic flux and metabolite levels, further emphasizing its role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. Studies have shown that this compound is efficiently transported and distributed within cells, where it exerts its pharmacological effects . The compound’s ability to interact with specific transporters and binding proteins facilitates its localization and accumulation in target tissues, enhancing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in mitochondria, where it regulates mitochondrial autophagy and maintains mitochondrial function . Additionally, this compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for the compound’s therapeutic effects.

Métodos De Preparación

La Gynosaponin S se puede aislar de Gynostemma pentaphyllum utilizando varias técnicas de extracción y purificación. Un método común implica extraer el material vegetal con agua o un alcohol alifático inferior acuoso, seguido de un tratamiento con una resina de adsorción no iónica . Las sustancias adsorbidas se eluyen luego con un alcohol alifático inferior, y la purificación adicional se logra mediante alúmina . La biotransformación enzimática es otro método prometedor para preparar ginosaponinas, ofreciendo alta especificidad y estabilidad del sustrato, bajos niveles de subproductos y altos rendimientos de producción .

Análisis De Reacciones Químicas

La Gynosaponin S experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero a menudo implican modificaciones en las porciones glucosídicas o la estructura del aglicón .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

La Gynosaponin S es similar a otras saponinas de dammarano aisladas de Gynostemma pentaphyllum, como la gypenoside XLVII y la gypenoside L . es única en sus porciones glucosídicas específicas y la estructura del aglicón, que contribuyen a sus distintas actividades biológicas . Otros compuestos similares incluyen ginsenósidos de Panax ginseng, que comparten similitudes estructurales y exhiben efectos farmacológicos comparables .

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBFCAALKKNCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80321-69-3 | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1438474.png)

![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)

![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)

![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)